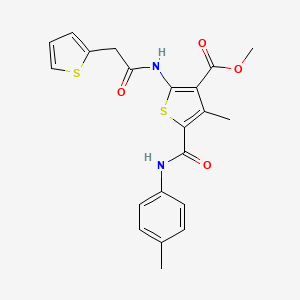

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Description

Properties

Molecular Formula |

C21H20N2O4S2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C21H20N2O4S2/c1-12-6-8-14(9-7-12)22-19(25)18-13(2)17(21(26)27-3)20(29-18)23-16(24)11-15-5-4-10-28-15/h4-10H,11H2,1-3H3,(H,22,25)(H,23,24) |

InChI Key |

LZZIXDXJIHBULB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiophene Precursors

The core thiophene ring is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting acetylacetone derivatives with cyanoacetamide and sulfur in polar solvents. For example, Mahmoud et al. demonstrated that acetylacetone, 2-cyano-N-(p-tolyl)acetamide, and elemental sulfur undergo cyclization in 1,4-dioxane with triethylamine to form 5-acetyl-2-amino-4-methyl-N-(p-tolyl)thiophene-3-carboxamide, a key intermediate. This intermediate is subsequently functionalized at the 2-position through acylation.

The reaction proceeds via the Gewald mechanism, where sulfur acts as a cyclizing agent. The acetyl group at position 5 and the carboxamide at position 3 are introduced simultaneously, achieving yields of 80–85% under reflux conditions.

Acylation at the 2-Position

Introducing the 2-(thiophen-2-yl)acetamido group requires acylation of the 2-amino intermediate. A two-step protocol is employed:

-

Activation of 2-(thiophen-2-yl)acetic acid : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling with the thiophene intermediate : The acyl chloride reacts with the 2-amino group in the presence of a base, such as triethylamine or pyridine, to form the acetamido linkage.

This step is critical for regioselectivity. Overheating can lead to decomposition, necessitating temperature control at 0–5°C during acyl chloride addition.

Stepwise Synthesis and Optimization

Preparation of 5-Acetyl-2-Amino-4-Methyl-N-(p-Tolyl)Thiophene-3-Carboxamide

Reagents :

-

Acetylacetone (1.0 equiv)

-

2-Cyano-N-(p-tolyl)acetamide (1.0 equiv)

-

Elemental sulfur (1.0 equiv)

-

Triethylamine (catalytic)

-

1,4-Dioxane (solvent)

Procedure :

-

Combine reagents in 1,4-dioxane and reflux at 110°C for 2 hours.

-

Quench the reaction with ice-water containing HCl.

Acylation with 2-(Thiophen-2-Yl)Acetyl Chloride

Reagents :

-

5-Acetyl-2-amino-4-methyl-N-(p-tolyl)thiophene-3-carboxamide (1.0 equiv)

-

2-(Thiophen-2-yl)acetyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve the amine intermediate in dichloromethane.

-

Add triethylamine and cool to 0°C.

-

Slowly add 2-(thiophen-2-yl)acetyl chloride dropwise.

-

Stir at room temperature for 12 hours.

-

Wash with water, dry over Na₂SO₄, and evaporate under vacuum.

Yield : 70–75% after purification by column chromatography.

Purification and Characterization

Crystallization and Chromatography

Spectroscopic Validation

-

IR Spectroscopy : Peaks at 1689 cm⁻¹ (C=O stretch), 2222 cm⁻¹ (C≡N), and 3320 cm⁻¹ (N-H).

-

¹H NMR : Key signals include δ 2.68 (CH₃), δ 7.31–7.43 (p-tolyl aromatic protons), and δ 8.38 (NH).

-

HPLC : Purity >98% achieved using C18 columns with acetonitrile/water mobile phases.

Industrial-Scale Optimization

Patent literature describes large-scale processes emphasizing cost and time efficiency. For example, a hydrochloride salt derivative is prepared by:

-

Reacting the thiophene intermediate with CuCN in DMF at 130–135°C for 16 hours.

-

Quenching with ethylenediamine to remove copper residues.

Key Parameters :

-

Temperature control (±2°C) during cyclization.

Challenges and Troubleshooting

Byproduct Formation

Low Yields in Metal-Free Routes

Applications and Derivatives

The compound serves as a precursor for anticancer agents, with modifications at the 3-carboxylate and 5-carboxamide positions enhancing bioactivity. Bromination at the methyl group (e.g., using Br₂/acetic acid) yields derivatives with improved solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

Pharmacological Properties

Thiophene derivatives, including methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate, exhibit a wide range of biological activities:

- Anticancer Activity : Recent studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiophene have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. In particular, the compound RAA5 (similar in structure to the target compound) was highlighted for its strong anti-cancer activity during initial screenings against a panel of cell lines .

- Anti-inflammatory Properties : Thiophene-based compounds are recognized for their ability to modulate inflammatory responses. The presence of functional groups such as carboxylic acids and amides enhances their interaction with biological targets involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Studies indicate that certain thiophene derivatives can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential for developing new anti-inflammatory agents .

- Antioxidant Activity : The antioxidant potential of thiophene derivatives has also been documented. Compounds similar to this compound exhibited excellent scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

Structure Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Thiophene Ring | Enhances pharmacological properties |

| Acetamido Group | Increases solubility and bioavailability |

| Carbamoyl Group | Improves interaction with biological targets |

| Methyl Substituents | Modulates lipophilicity and metabolic stability |

This table summarizes how specific functional groups contribute to the overall efficacy of the compound in various therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of thiophene derivatives:

- A study focused on the synthesis and evaluation of novel thiophene derivatives demonstrated their efficacy against multiple cancer cell lines, with particular emphasis on their ability to induce apoptosis in malignant cells .

- Another research article highlighted the anti-inflammatory effects of a series of thiophene compounds, showing significant inhibition of inflammatory markers in vitro, suggesting that these compounds could be developed into effective anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Differences :

- The methyl ester (vs. ethyl in 8a) may slightly reduce solubility in nonpolar solvents .

Methyl 2-(2,4-Dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate ()

Key Differences :

- The ethoxy group in ’s compound may confer better solubility in polar solvents compared to the methyl in the target .

Methyl 2-(2-((4-Allyl-5-(4-(dimethylamino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate ()

Key Differences :

- The triazole-thioether in ’s compound introduces sulfur-based hydrogen bonding and metal coordination sites, absent in the target.

Biological Activity

Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a complex thiophene derivative with potential biological activities. Thiophene derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antibacterial, and antioxidant activities. This article explores the biological activity of this specific compound, supported by data tables and research findings.

Structure and Properties

The compound features a thiophene core substituted with various functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:

This indicates the presence of multiple functional groups that may interact with biological targets.

1. Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, a series of thiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 20 µM) .

2. Anti-inflammatory Effects

Thiophene derivatives have been reported to possess anti-inflammatory properties. In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .

3. Antibacterial Activity

The antibacterial activity of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural features. Key findings from SAR studies indicate that:

- Substitution Patterns : The presence of electron-donating groups such as methyl and methoxy enhances biological activity by improving solubility and bioavailability.

- Functional Groups : Acetamido and carbamoyl groups are essential for interacting with biological targets, influencing both potency and selectivity .

Case Study 1: Anticancer Evaluation

A study conducted on a library of thiophene derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls after 21 days of treatment .

Case Study 2: In Vivo Anti-inflammatory Activity

In a murine model of acute inflammation induced by carrageenan, administration of the compound at doses of 50 mg/kg resulted in a reduction of paw edema by approximately 58%, outperforming traditional anti-inflammatory drugs like indomethacin .

Data Summary

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodology:

- Use a Gewald-like multi-step synthesis involving cyclization of cyanoacetamide derivatives with sulfur and ethyl acetoacetate under reflux in ethanol (25 mL) with triethylamine catalysis (0.5 mL). Adjust reflux duration (5–12 hours) and solvent polarity (e.g., dioxane vs. ethanol) to optimize yields .

- For regioselective carbamoylation, introduce p-tolylcarbamoyl groups via nucleophilic substitution using p-toluidine under acidic conditions, followed by purification via ethanol recrystallization .

Q. How should this compound be characterized spectroscopically?

Methodology:

- NMR : Assign peaks using - and -NMR in deuterated DMSO or CDCl. Compare chemical shifts to structurally similar thiophene derivatives (e.g., δ 2.3–2.5 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) .

- IR : Confirm amide (1650–1680 cm) and ester (1720–1740 cm) carbonyl stretches .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z ~450–460 for the parent ion) .

Q. What safety protocols are critical during synthesis and handling?

Methodology:

- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of sulfur or acetic anhydride vapors.

- Neutralize acidic waste with sodium bicarbonate before disposal. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Methodology:

- Perform 2D NMR (COSY, HSQC) to clarify coupling patterns and confirm regiochemistry. For example, NOESY can distinguish between para- and meta-substituted carbamoyl groups .

- Compare experimental data with DFT-calculated -NMR shifts using Gaussian09 at the B3LYP/6-31G(d) level to validate structural assignments .

Q. What strategies improve reaction yields in multi-step syntheses?

Methodology:

Q. How can computational methods predict reactivity or solubility?

Methodology:

- Perform DFT calculations (e.g., using ORCA 5.0) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Solubility can be estimated via COSMO-RS simulations in solvents like DMSO or THF .

- Use molecular dynamics (GROMACS) to model crystal packing and predict polymorph stability .

Q. How to address poor solubility during crystallization?

Methodology:

Q. What crystallography techniques confirm molecular structure?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.